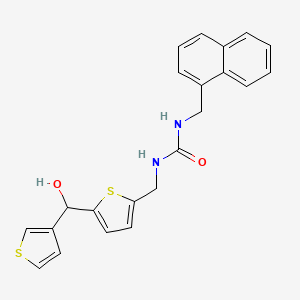

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S2/c25-21(17-10-11-27-14-17)20-9-8-18(28-20)13-24-22(26)23-12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,14,21,25H,12-13H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDKVCCPBANIQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(S3)C(C4=CSC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the thiophene derivatives and naphthalene derivatives, followed by a series of functional group transformations and coupling reactions.

-

Step 1: Synthesis of 5-(Hydroxy(thiophen-3-yl)methyl)thiophene

Reagents: Thiophene-3-carbaldehyde, Grignard reagent (e.g., phenylmagnesium bromide), and a suitable solvent (e.g., THF).

Conditions: The reaction is carried out under an inert atmosphere at low temperatures.

Product: 5-(Hydroxy(thiophen-3-yl)methyl)thiophene.

-

Step 2: Coupling with Naphthalene Derivative

Reagents: 1-naphthylmethylamine, coupling agent (e.g., EDCI), and a suitable solvent (e.g., dichloromethane).

Conditions: The reaction is carried out at room temperature with stirring.

Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions, including:

-

Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

Reagents: Oxidizing agents such as PCC or Jones reagent.

Conditions: Typically carried out at room temperature.

Products: Corresponding ketone or aldehyde derivatives.

-

Reduction: : The compound can be reduced to form alcohols or amines.

Reagents: Reducing agents such as LiAlH4 or NaBH4.

Conditions: Typically carried out at low temperatures.

Products: Corresponding alcohol or amine derivatives.

-

Substitution: : The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Reagents: Electrophiles or nucleophiles such as halogens or amines.

Conditions: Varies depending on the reagents used.

Products: Substituted thiophene derivatives.

Scientific Research Applications

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea Derivatives with Naphthalene and Thiophene Moieties

Compound A : 1-[3-Hydroxy-5-(2-thienyl)phenyl]-3-(2-naphthyl)urea

- Structure : Urea linked to a 2-naphthyl group and a phenyl ring substituted with 3-hydroxy and 5-(thiophen-2-yl) groups.

- Molecular Formula : C₂₁H₁₆N₂O₂S

- Molecular Weight : 360.43 g/mol

- Key Differences : Replaces the bis-thiophene-hydroxymethyl group with a phenyl-thiophene hybrid. Lacks the thiophene-thiophene linkage, reducing π-conjugation but retaining hydrogen-bonding capacity.

Compound B : 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea

- Structure : Urea connected to a naphthalen-1-ylmethyl group and a thiophen-3-yl-ethyl chain with a hydroxyethoxy substituent.

- Molecular Formula : C₂₀H₂₂N₂O₃S

- Molecular Weight : 370.5 g/mol

- Key Differences : Introduces a flexible hydroxyethoxy chain instead of a rigid bis-thiophene system. This may enhance solubility but reduce stacking interactions.

Compound C : 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Structure : Urea with a partially hydrogenated naphthalene (tetralin) group and a thiophen-2-ylmethyl substituent.

- Molecular Formula : C₁₈H₂₂N₂O₃S

- Molecular Weight : 346.4 g/mol

- Key Differences : Incorporates a methoxy-tetralin group, which could influence lipophilicity and metabolic stability compared to the fully aromatic naphthalene in the target compound.

Functional Group Variations

Thiourea Analog : 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea

- Structure : Thiourea (C=S instead of C=O) with a thiophene-carbonyl group.

- Molecular Formula : C₁₆H₁₂N₂OS₂

- Molecular Weight : 320.4 g/mol

- Key Differences : The thiourea group increases hydrogen-bond acceptor strength but reduces dipole interactions. The carbonyl group may enhance crystallinity .

Furan-Substituted Analog : 1-((5-(Furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

- Structure : Replaces one thiophene with a furan and substitutes naphthalene with a trifluoromethylphenyl group.

- Molecular Formula : C₁₈H₁₅F₃N₂O₃S

- Molecular Weight : 396.4 g/mol

- Furan introduces weaker π-stacking compared to thiophene.

Physicochemical and Structural Insights

- Crystallinity : The target compound’s rigid structure may favor crystalline packing, as seen in similar urea derivatives analyzed via SHELX and Mercury software .

- Stability : Storage recommendations for analogs (e.g., 2–8°C, sealed ) suggest sensitivity to moisture and light, a trait shared with the target compound.

Key Research Findings

- Synthetic Challenges : The bis-thiophene-hydroxymethyl group in the target compound requires multi-step synthesis, similar to methods described for Compound B (e.g., aldehyde coupling ).

- Hydrogen Bonding : Etter’s graph set analysis predicts that the urea and hydroxyl groups form R₂²(8) motifs, common in stable cocrystals.

Biological Activity

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound notable for its unique structural features, combining thiophene and naphthalene moieties. This compound, with the CAS number 1796970-90-5, exhibits a molecular formula of C22H20N2O2S2. Its distinct electronic properties make it a subject of interest in medicinal chemistry and materials science, particularly due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The unique structure allows for multiple interactions that suggest potential applications in drug discovery and development. Key mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways.

Biological Activities

Research indicates that derivatives of thiophene exhibit a wide range of biological activities, including:

- Antimicrobial : Exhibiting significant antibacterial and antifungal properties.

- Anticancer : Potential effectiveness against various cancer cell lines.

- Anti-inflammatory : Showing promise in reducing inflammation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how variations in the compound's structure can influence its biological activity. Key findings include:

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Anticancer Activity : A study demonstrated that thiophene-based urea derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

- Antimicrobial Properties : Research indicated that certain thiophene derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in infectious diseases.

- Inflammatory Response Modulation : Compounds with similar structures have been shown to modulate inflammatory pathways, indicating a role in treating inflammatory diseases.

Comparative Analysis

The uniqueness of this compound lies in its combination of thiophene and naphthalene moieties. This combination provides distinct electronic and steric properties beneficial for various applications.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Phenylmethyl)urea | Similar urea structure | Lacks naphthalene moiety |

| 5-Hydroxy(thiophen)-methyl-thiophene | Simplified structure without naphthalene | Focused on thiophene interactions only |

Q & A

Q. What are the optimal synthetic routes for 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, and how can reaction conditions be systematically optimized?

The synthesis of this urea derivative likely involves coupling isocyanates with amines or thiophene-containing intermediates. A common approach for analogous compounds involves reacting functionalized thiophene moieties with naphthalene-methyl isocyanate in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Key parameters include solvent polarity, temperature, and stoichiometric ratios of reactants. Computational tools like quantum chemical reaction path searches (as used in ICReDD’s methodology) can predict favorable intermediates and transition states, narrowing experimental conditions .

Q. What analytical techniques are most effective for characterizing the structural purity of this compound?

- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in urea groups). For example, analogous thiourea derivatives were characterized with mean C–C bond lengths of 0.004 Å and R-factors < 0.06 .

- High-performance liquid chromatography (HPLC): Validates purity using reverse-phase columns and UV detection.

- Nuclear magnetic resonance (NMR): 1H/13C NMR identifies substituents on thiophene and naphthalene rings. For instance, aromatic protons in naphthalene appear as multiplets at δ 7.2–8.3 ppm .

- Mass spectrometry (MS): Confirms molecular weight (e.g., via ESI-MS).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

Quantum mechanical calculations (e.g., DFT) can model electronic properties, such as frontier molecular orbitals (FMOs), to predict nucleophilic/electrophilic sites. For example, the hydroxyl-thiophene group may act as a hydrogen bond donor. Molecular docking studies (using AutoDock Vina or Schrödinger Suite) can simulate binding to enzymes or receptors, guided by ICReDD’s feedback loop between computational predictions and experimental validation . For instance, the naphthalene group’s hydrophobic interactions could be critical for binding to aromatic pockets in proteins.

Q. What experimental strategies address contradictions in reported biological activity data for structurally similar urea derivatives?

- Dose-response studies: Establish concentration-dependent effects using assays like enzyme inhibition or cell viability.

- Structural analogs: Synthesize derivatives with modifications to the thiophene or naphthalene moieties to isolate active pharmacophores.

- Meta-analysis: Cross-reference data from multiple studies (e.g., PubChem bioactivity databases) to identify trends. For example, conflicting solubility data might arise from polymorphic forms, necessitating powder XRD or DSC analysis .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in drug delivery systems?

- Forced degradation studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at elevated temperatures (40–60°C). Monitor degradation via HPLC.

- Accelerated stability testing: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, assessing physical (e.g., crystallinity via XRD) and chemical stability.

- Lyophilization: Improve shelf-life by removing water, critical for hygroscopic urea derivatives .

Q. What role do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) play in the compound’s solid-state behavior?

SC-XRD of analogous urea derivatives reveals intermolecular hydrogen bonds between urea NH groups and acceptor atoms (e.g., carbonyl oxygen or thiophene sulfur), stabilizing crystal lattices . π-π stacking between naphthalene rings may enhance thermal stability, as observed in DSC/TGA profiles. These interactions inform co-crystal design to improve solubility or bioavailability.

Q. How can membrane separation technologies (e.g., nanofiltration) purify this compound during large-scale synthesis?

CRDC subclass RDF2050104 highlights membrane technologies for separating organic compounds . Nanofiltration (MWCO 200–500 Da) can retain the target compound (MW ~400–500 g/mol) while removing smaller impurities. Solvent-resistant membranes (e.g., polyamide) are compatible with polar aprotic solvents like DMF or DMSO. Process parameters include transmembrane pressure (3–10 bar) and cross-flow velocity .

Methodological Considerations

- Data contradiction resolution: Use multivariate analysis to isolate variables causing discrepancies (e.g., solvent polarity in bioassays) .

- Reaction scalability: Apply CRDC subclass RDF2050112 (reactor design) to transition from batch to continuous flow systems, improving yield reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.